(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxy group, and a carbamate linkage. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group. This is followed by the introduction of the tert-butoxy group and the formation of the carbamate linkage. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorenyl and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers are investigating its use as a precursor for the development of new drugs targeting specific diseases, such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethyl carbamate: Similar in structure but lacks the tert-butoxy group.
tert-Butyl carbamate: Contains the tert-butoxy group but lacks the fluorenylmethyl group.
Fluorenylmethyl tert-butyl ether: Similar but with an ether linkage instead of a carbamate.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate stands out due to its combination of the fluorenyl, tert-butoxy, and carbamate groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRZFXOQMUTNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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